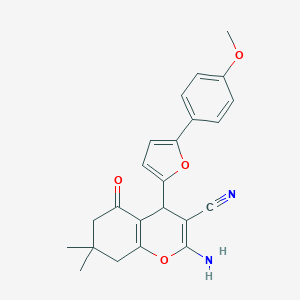![molecular formula C19H20N2S B285950 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B285950.png)
6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine, also known as DMTQ, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic effects. DMTQ belongs to the class of thienoquinolines and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine is not fully understood, but it is believed to act on the GABAergic system in the brain. GABA is a neurotransmitter that plays a role in the regulation of neuronal excitability. 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine may enhance the activity of GABA receptors, leading to a decrease in neuronal excitability and a reduction in seizures.
Biochemical and Physiological Effects
6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine has been shown to have various biochemical and physiological effects. In addition to its anticonvulsant and neuroprotective properties, 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions such as rheumatoid arthritis. 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine has also been shown to have analgesic effects and may be beneficial in the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine in lab experiments is its high potency. 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine has been shown to be effective at low doses, which can be beneficial in reducing the amount of compound needed for experiments. One limitation of using 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine. One area of research is the development of more efficient synthesis methods for 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine. Another area of research is the investigation of the potential therapeutic effects of 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine in other neurological and inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action of 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine and its effects on the GABAergic system.
Métodos De Síntesis
The synthesis of 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine involves the reaction of 2-phenyl-3,4-dihydrothieno[2,3-b]quinoline with dimethylamine. The reaction is carried out in the presence of a catalyst such as palladium on carbon and a solvent such as ethanol. The yield of the synthesis is typically around 50%.
Aplicaciones Científicas De Investigación
6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine has been studied for its potential therapeutic effects in various scientific research applications. One study found that 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine has anticonvulsant properties and may be useful in the treatment of epilepsy. Another study found that 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine has neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C19H20N2S |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
6,6-dimethyl-2-phenyl-7,8-dihydro-5H-thieno[2,3-b]quinolin-3-amine |
InChI |
InChI=1S/C19H20N2S/c1-19(2)9-8-15-13(11-19)10-14-16(20)17(22-18(14)21-15)12-6-4-3-5-7-12/h3-7,10H,8-9,11,20H2,1-2H3 |
Clave InChI |
BCRUDHHSOMBJRT-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=C(C1)C=C3C(=C(SC3=N2)C4=CC=CC=C4)N)C |
SMILES canónico |
CC1(CCC2=NC3=C(C=C2C1)C(=C(S3)C4=CC=CC=C4)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)


![ethyl 4-[({[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B285879.png)
![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B285880.png)
![N-[4-(aminosulfonyl)phenyl]-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B285885.png)
![5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285888.png)
![5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285889.png)
![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)
![1-[5-(2-Chlorophenyl)-2-furyl]-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B285896.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285897.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)